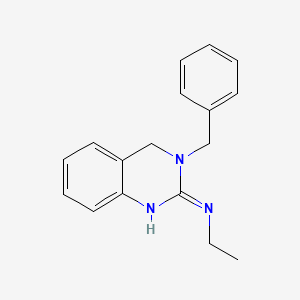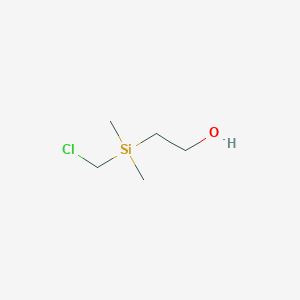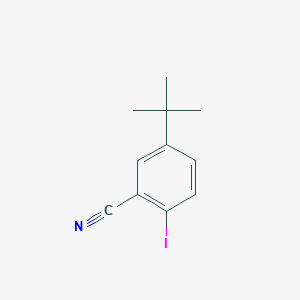![molecular formula C13H17ClN2O4 B13877837 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine is an organic compound with the molecular formula C13H17ClN2O4 and a molecular weight of 300.74 g/mol It is characterized by a morpholine ring substituted with a 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl group
Méthodes De Préparation
The synthesis of 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine typically involves the reaction of morpholine with 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine include:
4-[2-(4-nitrophenoxy)ethyl]Morpholine: This compound has a similar structure but lacks the chloro and methyl substituents on the phenoxy group.
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Piperidine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H17ClN2O4 |
|---|---|
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H17ClN2O4/c1-10-8-12(16(17)18)13(9-11(10)14)20-7-4-15-2-5-19-6-3-15/h8-9H,2-7H2,1H3 |
Clé InChI |
YKWBXEQSUQLNNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OCCN2CCOCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
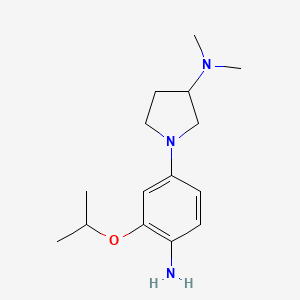

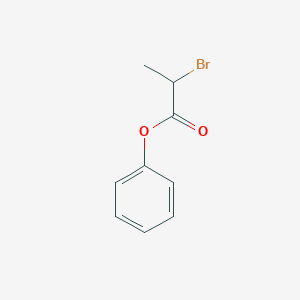




![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
